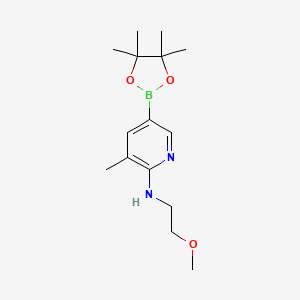

Fmoc-nalpha-methyl-n-im-trityl-l-histidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Fmoc-nalpha-methyl-n-im-trityl-l-histidine” is a biochemical used for proteomics research . It is an unusual amino acid used in peptide synthesis . The molecular formula of this compound is C41H35N3O4, and it has a molecular weight of 633.73 .

Molecular Structure Analysis

The molecule contains a total of 83 atoms. There are 35 Hydrogen atoms, 41 Carbon atoms, 3 Nitrogen atoms, and 4 Oxygen atoms . The structure also contains 89 bonds, including 54 non-H bonds, 37 multiple bonds, 11 rotatable bonds, 2 double bonds, and 35 aromatic bonds .Scientific Research Applications

Peptide Synthesis and Modification

- Enhancement of Peptide Immunogenicity : A study demonstrated the synthesis of N-α-Fmoc-N-τ-methyl-L-histidine and its application in creating modified analogs of the OVA323-336 T-epitope. These modifications did not significantly alter the ability of the peptides to activate T-cell hybridoma, indicating the potential of such modifications to study or enhance peptide immunogenicity without affecting their biological function (Eifler et al., 2004).

- Solid Phase Peptide Synthesis (SPPS) : Research on Fmoc strategy has highlighted its advantages in peptide synthesis, including the efficient synthesis of peptides with complex structures. One study outlined the synthesis of a model tetrapeptide using Fmoc-amino acids, demonstrating high yield and purity, which underscores the utility of Fmoc strategy in peptide synthesis (Meienhofer et al., 2009).

- Triazole Phosphohistidine Analogues : Triazole phosphohistidine analogues, compatible with Fmoc-strategy, have been synthesized for the study of bacterial two-component signalling and potentially eukaryotic protein function. These analogues facilitate the generation of site-specific antibodies and are compatible with standard protocols for Fmoc-solid phase peptide synthesis (McAllister & Webb, 2012).

Bioactive Dipeptide Self-Assembly

- Self-Assembly of L-Carnosine : The attachment of bulky hydrophobic aromatic units, such as Fmoc, to L-carnosine, has been shown to drive its self-assembly into amyloid fibrils, which could have implications for understanding biological roles and the development of new materials (Castelletto et al., 2011).

properties

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1-tritylimidazol-4-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H35N3O4/c1-43(40(47)48-27-37-35-23-13-11-21-33(35)34-22-12-14-24-36(34)37)38(39(45)46)25-32-26-44(28-42-32)41(29-15-5-2-6-16-29,30-17-7-3-8-18-30)31-19-9-4-10-20-31/h2-24,26,28,37-38H,25,27H2,1H3,(H,45,46)/t38-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVLJHMKVOZWMC-LHEWISCISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H35N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

633.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-nalpha-methyl-n-im-trityl-l-histidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one](/img/structure/B566690.png)

![5,7-Dichlorothieno[2,3-c]pyridine](/img/structure/B566693.png)

![Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B566696.png)

![3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B566698.png)

![[1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B566699.png)